molecular formula C5H11ClN2O B012958 1-Methylpiperazin-2-one hydrochloride CAS No. 109384-27-2

1-Methylpiperazin-2-one hydrochloride

Cat. No. B012958
M. Wt: 150.61 g/mol
InChI Key: KMRWHESBJZFGFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylpiperazin-2-one hydrochloride involves chemical reactions that introduce the hydrochloride group into the 1-methylpiperazin-2-one molecule. Various methods have been developed for synthesizing piperazine derivatives, including 1-methylpiperazin-2-one. For instance, preparation of some 1,4-substituted 2-methylpiperazine derivatives has been reported, highlighting the influence of structural modifications on their properties (Cybulski, Dankiewicz, & Chilmonczyk, 2001).

Molecular Structure Analysis

The molecular structure of 1-Methylpiperazin-2-one hydrochloride and related compounds has been extensively studied. X-ray structure analyses have been performed to establish the conformation of molecules, revealing insights into their geometrical parameters and molecular electrostatic potential. For example, the synthesis, crystal, and molecular structure of zwitterionic complexes containing 1-methylpiperazin-1-ium have been described, providing details on their tetrahedral coordination and hydrogen bond networks (Clemente, Marzotto, & Benetollo, 2002).

Chemical Reactions and Properties

1-Methylpiperazin-2-one hydrochloride participates in various chemical reactions, contributing to its diverse applications. It can act as a precursor or intermediate in the synthesis of complex molecules. For instance, the synthesis of antimicrobial agents involves 1-hydroxypiperazine dihydrochloride as a key intermediate (Uno et al., 1989).

Physical Properties Analysis

The physical properties of 1-Methylpiperazin-2-one hydrochloride, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The synthesis and characterization of 1-methylpiperazine derivatives reveal their crystalline forms and thermal stability, providing insights into their physical properties (Essid et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-Methylpiperazin-2-one hydrochloride, including its reactivity with other compounds, pH stability, and behavior under different conditions, are essential for its application in chemical synthesis and pharmaceutical research. Studies on the metabolism of related compounds provide insights into their chemical properties and potential applications (Jiang et al., 2007).

Scientific Research Applications

Arylpiperazine Derivatives: Disposition and Metabolism

Arylpiperazine derivatives, a category to which 1-Methylpiperazin-2-one hydrochloride may be related, have clinical applications primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This extensive metabolism suggests potential research applications in studying metabolic pathways and interactions with neurotransmitter systems (Caccia, 2007).

Potential Therapeutic Applications

The pharmacological profile of certain arylpiperazine derivatives, including their anxiolytic and antidepressant potential, has been a subject of research. This indicates a broader application in the development and study of new therapeutic agents targeting mental health disorders. The behavior of these compounds, such as selective antagonism of serotonin receptors, highlights the intricate balance of neurotransmitter systems and the potential for drugs like 1-Methylpiperazin-2-one hydrochloride to contribute to this research area (Hudzik et al., 2003).

Drug Design and Molecular Interaction Studies

The study of DNA minor groove binders like Hoechst 33258, which is structurally related to arylpiperazine derivatives, underlines the potential of 1-Methylpiperazin-2-one hydrochloride in molecular biology research. These compounds' ability to interact with DNA through specific structural configurations opens avenues for exploring DNA-binding drugs and the molecular basis of genetic regulation and manipulation (Issar & Kakkar, 2013).

Safety And Hazards

  • Safety Information : Use appropriate protective measures when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines .

properties

IUPAC Name

1-methylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-3-2-6-4-5(7)8;/h6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRWHESBJZFGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589262
Record name 1-Methylpiperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperazin-2-one hydrochloride

CAS RN

109384-27-2, 59702-07-7
Record name 1-Methylpiperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-piperazinone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methylpiperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

14 ml of 3M hydrogen chloride in ethyl acetate were added to 3.0 g of the product obtained in step (1) above, and the mixture was stirred at 35° C. for one hour. Diethyl ether was added to the reaction mixture, and the crystals which precipitated out were collected by filtration, washed with diethyl ether and dried, to give 2.1 g of the title compound.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4N HCl-dioxane (20 mL) was added to 3-oxopiperazine-1-carboxylic acid tert-butyl ester (2.06 g) obtained from Referential Example 90, followed by stirring at room temperature for 1 hour. The reaction solvent was removed under reduced pressure, to thereby give the title compound as an oily product (1.44 g, 99%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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